N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHOXYPHENETHYL)-N-[4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-[4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the piperazine and phenethylamine moieties. Common reagents used in these reactions include triazine precursors, piperazine derivatives, and phenethylamine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENETHYL)-N-[4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N-[4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-DIMETHOXYPHENETHYL)-N-[4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE
- **N-(3,4-DIMETHOXYPHENETHYL)-N-[4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE
Uniqueness
The uniqueness of N-(3,4-DIMETHOXYPHENETHYL)-N-[4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C28H37N7O3 |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C28H37N7O3/c1-36-23-9-7-22(8-10-23)33-16-18-35(19-17-33)28-31-26(30-27(32-28)34-14-4-5-15-34)29-13-12-21-6-11-24(37-2)25(20-21)38-3/h6-11,20H,4-5,12-19H2,1-3H3,(H,29,30,31,32) |
InChI Key |
AWTUURQQUOCLJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=NC(=N3)N4CCCC4)NCCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.